3-Chloro-4-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

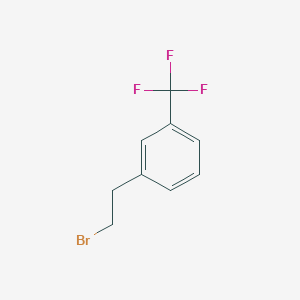

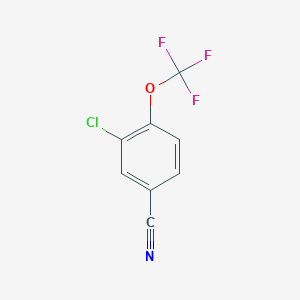

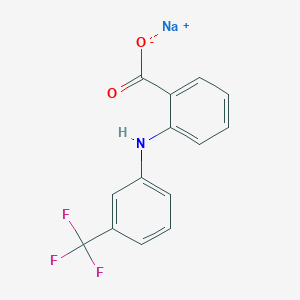

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 129604-26-8 . It has a molecular weight of 221.57 and its IUPAC name is 3-chloro-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature .Aplicaciones Científicas De Investigación

I have conducted searches to gather information on the scientific research applications of 3-Chloro-4-(trifluoromethoxy)benzonitrile, but the available data is limited. Below are some applications based on the information found:

Synthesis of Fluvoxamine

This compound is a key intermediate in the synthesis of fluvoxamine , an antidepressant used in the treatment of major depressive disorder and anxiety disorders .

Nickel-Catalyzed Arylcyanation Reaction

It participates in nickel-catalyzed arylcyanation reactions, which are useful in organic synthesis for creating complex molecules .

Trifluoromethoxylation Reagents

The trifluoromethoxy group has unique features that make it valuable in various fields, including pharmaceuticals and agrochemicals. However, synthesizing CF3O-containing compounds remains challenging, and recent advances in trifluoromethoxylation reagents aim to make these compounds more accessible .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)